POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) is a type of polythiophene, a polymerized thiophene, which is a sulfur heterocycle . Polythiophenes, including this variant, are known for their good environmental stability, simplicity of structural modification, and versatile optical and electrochemical properties . They can be used as functional materials in the technological advance of electrochromic and electronic appliances .

Synthesis Analysis

The synthesis of polythiophenes has undergone a multitude of changes, starting from the initial methods of acid-catalyzed polymerizations with low yields of oligomeric polythiophenes to modern methods using transition metal-based catalysts that allow controlled synthesis of poly(alkylthiophene)s with high molecular weight and regioregularity . The discovery of the opto-electronic properties of conjugated polymers played a major role in this development .Molecular Structure Analysis

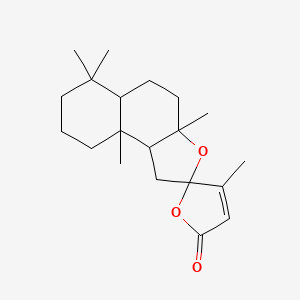

The rings in polythiophenes are linked through the 2- and 5-positions . Poly(alkylthiophene)s have alkyl substituents at the 3- or 4-position(s) . They are also colored solids, but tend to be soluble in organic solvents .Chemical Reactions Analysis

Polythiophenes become conductive when oxidized . The electrical conductivity results from the delocalization of electrons along the polymer backbone . Oxidation is referred to as "doping" . Around 0.2 equivalent of oxidant is used to convert polythiophenes (and other conducting polymers) into the optimally conductive state .Physical And Chemical Properties Analysis

Polythiophenes demonstrate interesting optical properties resulting from their conjugated backbone . The optical properties of these materials respond to environmental stimuli, with dramatic color shifts in response to changes in solvent, temperature, applied potential, and binding to other molecules .Mechanism of Action

Future Directions

With the advances in synthetic methodologies, polythiophenes and specifically poly(3-hexylthiophene) (P3HT) became frontrunners in the research on conjugated polymers . P3HT has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others . The significance of polythiophenes is demonstrated by the number of reviews and books written on the progress made in the synthesis of these polymers and in gaining control of their properties .

properties

CAS RN |

160848-56-6 |

|---|---|

Molecular Formula |

C9H8ClNS |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.